molecular formula C20H16N4 B14662192 (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine CAS No. 51131-80-7

(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine

Cat. No.: B14662192
CAS No.: 51131-80-7
M. Wt: 312.4 g/mol
InChI Key: XKPXLARFLRTPDY-UHFFFAOYSA-N
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Description

(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is a complex organic compound characterized by its unique diazet structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with appropriate diazet precursors under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the diazet ring.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N,1-Diphenyl-1,4-dihydro-1,3-diazet-2-amine: Lacks the phenylimino group, leading to different chemical properties.

    N,1-Diphenyl-4-(methylimino)-1,4-dihydro-1,3-diazet-2-amine: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.

Uniqueness

(4E)-N,1-Diphenyl-4-(phenylimino)-1,4-dihydro-1,3-diazet-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diazet ring and phenylimino group make it a versatile compound for various applications.

Properties

CAS No.

51131-80-7

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

N,1-diphenyl-4-phenylimino-1,3-diazet-2-amine

InChI

InChI=1S/C20H16N4/c1-4-10-16(11-5-1)21-19-23-20(22-17-12-6-2-7-13-17)24(19)18-14-8-3-9-15-18/h1-15H,(H,21,22,23)

InChI Key

XKPXLARFLRTPDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)N2C4=CC=CC=C4

Origin of Product

United States

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